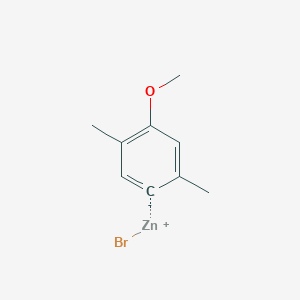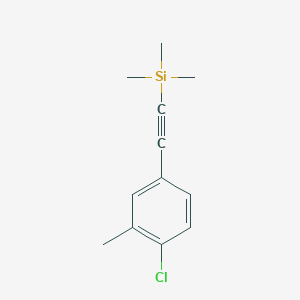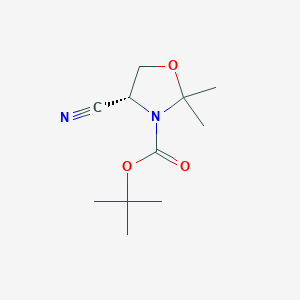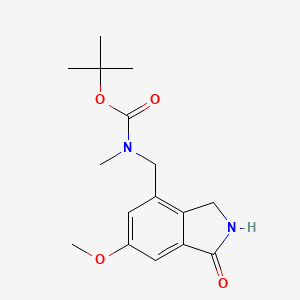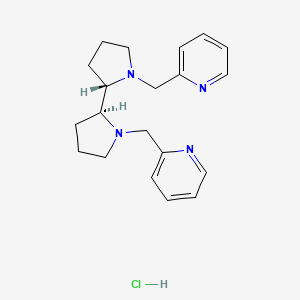
(2S,2'S)-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes two pyridine rings and a bipyrrolidine core, making it a valuable molecule in the study of stereochemistry and chiral catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with (S)-2,2’-bipyrrolidine in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The bipyrrolidine core plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,2’R)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride: The enantiomer of the compound, with similar but distinct properties.
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: A non-chiral version of the compound, lacking the hydrochloride salt form.
Uniqueness
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is unique due to its chiral nature and the presence of both pyridine and bipyrrolidine moieties. This combination provides the compound with distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis.
Propriétés
Formule moléculaire |
C20H27ClN4 |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;hydrochloride |
InChI |
InChI=1S/C20H26N4.ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;1H/t19-,20-;/m0./s1 |
Clé InChI |
DKMLGYRGWKWJDA-FKLPMGAJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


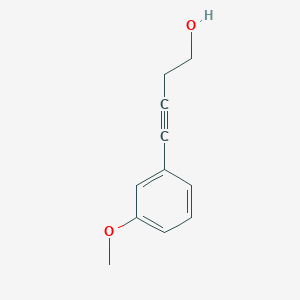
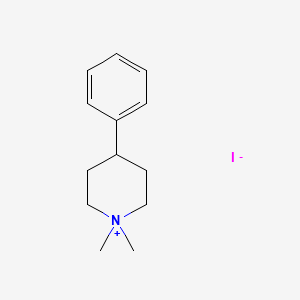
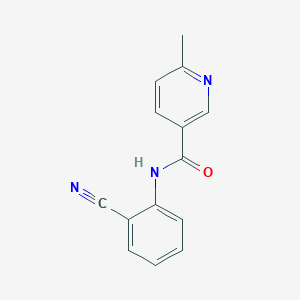
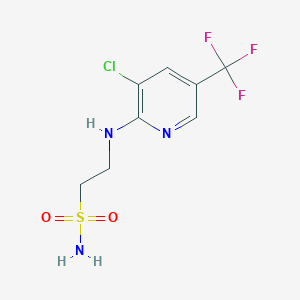
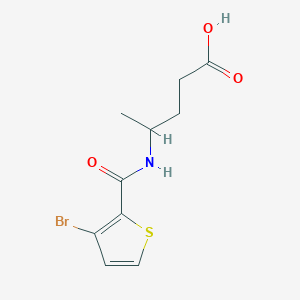
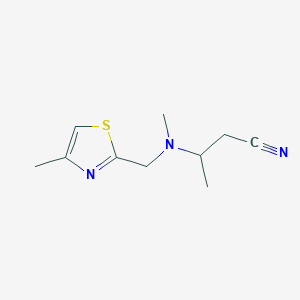
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)


